![molecular formula C11H14ClN3O B1377299 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1376344-63-6](/img/structure/B1377299.png)
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Overview
Description
The compound “1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Scientific Research Applications
Synthesis and Reactions of Heterocycles
A study by Hamad (1990) explored the synthesis of a series of heterocycles, including 5-(benzyl or cyanomethyl)-3-acetyl-2,2-disubstituted-1,3,4-oxadiazolines and 1,3,4-oxadiazoles. These compounds were synthesized through various reactions, highlighting the versatility of 1,3,4-oxadiazoles in synthesizing complex heterocyclic structures (Hamad, 1990).
Precursor for New Derivatives
Younis (2011) demonstrated the use of 3-benzylidene phthalide as a precursor for synthesizing new 1,3,4-oxadiazole derivatives. This research underlines the role of specific structural units in facilitating the creation of novel compounds with potential applications in various fields (Younis, 2011).
Amidine Precursors and Protecting Groups
Research by Bolton et al. (1995) found that 5-benzyloxy-1,2,4-oxadiazoles and 1,2,4-oxadiazolin-5-ones serve as useful precursors and protecting groups for the amidine moiety. These findings highlight the potential of oxadiazole derivatives in synthetic chemistry, especially for the protection and synthesis of sensitive functional groups (Bolton et al., 1995).
Antimicrobial and Anticancer Agents
A study on benzimidazoles bearing an oxadiazole nucleus revealed significant anticancer activity, underscoring the importance of oxadiazole derivatives in medicinal chemistry. This work by Rashid et al. (2012) emphasizes the therapeutic potential of integrating oxadiazole structures into bioactive molecules (Rashid et al., 2012).
Novel Synthetic Routes and Characterization
Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, demonstrating innovative approaches to creating oxadiazole derivatives. This research showcases the ongoing development of new synthetic methodologies in the chemistry of oxadiazoles (Tkachuk et al., 2020).
Future Directions
The field of 1,2,4-oxadiazole research is rapidly expanding, with a doubling of interest in their biological applications in the last fifteen years . Future research will likely continue to explore the synthesis of new 1,2,4-oxadiazole derivatives and their potential applications in drug discovery .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathways.
Mode of Action
1,2,4-oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that the compound might interact with its targets through these structural features.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound may affect pathways related to microbial growth and proliferation.
Pharmacokinetics
1,2,4-oxadiazoles have been described as bioisosteres for amides and esters, showing higher hydrolytic and metabolic stability . This suggests that the compound might have favorable pharmacokinetic properties.
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound may inhibit the growth and proliferation of certain microbes.
properties
IUPAC Name |
1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(12)11-13-10(15-14-11)7-9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYDMVYJZDAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.